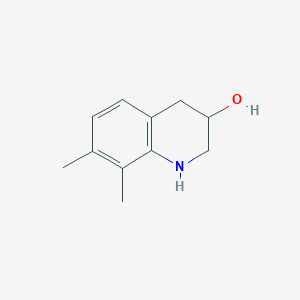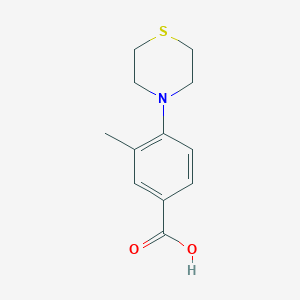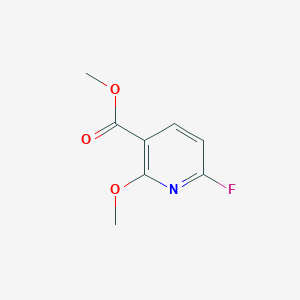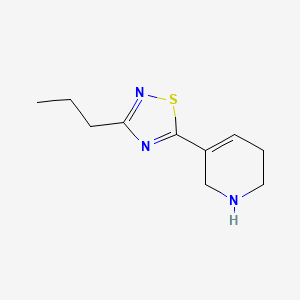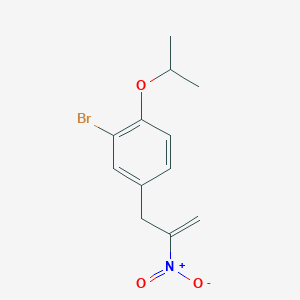
2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a nitroprop-2-enyl group, and a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a nitro compound.
Reduction: The major product is an amine compound.
Substitution: The major products depend on the nucleophile used; for example, substitution with hydroxide ions yields a phenol derivative.
Applications De Recherche Scientifique
2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the propan-2-yloxy group.
4-Bromo-2-nitroaniline: Similar structure but has an amine group instead of the propan-2-yloxy group.
2-Bromo-4-(2-nitroprop-2-enyl)phenol: Similar structure but lacks the propan-2-yloxy group.
Uniqueness
2-Bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene is unique due to the presence of both the nitroprop-2-enyl and propan-2-yloxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H14BrNO3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
2-bromo-4-(2-nitroprop-2-enyl)-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H14BrNO3/c1-8(2)17-12-5-4-10(7-11(12)13)6-9(3)14(15)16/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
BOOFRCGHWZGGDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)CC(=C)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


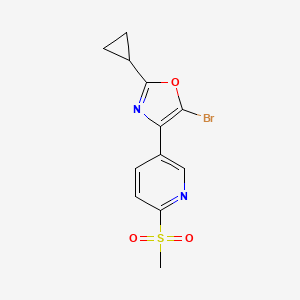
![tert-Butyl 6-bromo-3-chloro-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13892067.png)
![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)
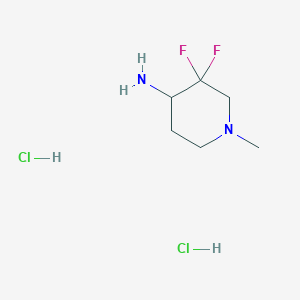


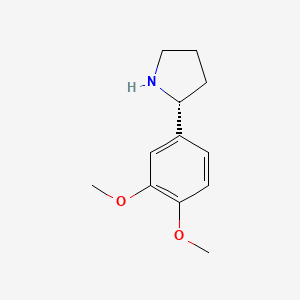
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)

